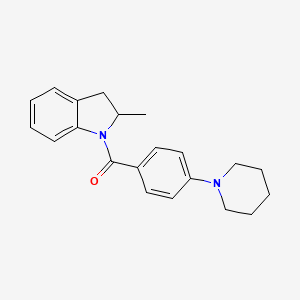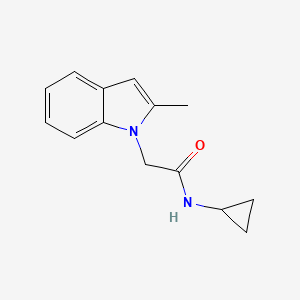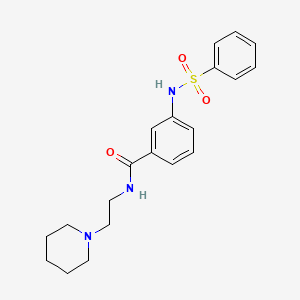
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone, also known as MDPV, is a synthetic psychoactive drug that belongs to the cathinone class of compounds. It was first synthesized in the 1960s, and its use has become increasingly popular in recent years. MDPV is known for its powerful stimulant effects, and it has been linked to a number of adverse health effects, including addiction, psychosis, and even death.
Mecanismo De Acción
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone acts as a potent reuptake inhibitor of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's stimulant effects, as well as its potential for addiction.
Biochemical and Physiological Effects:
The use of (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has been linked to a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in mood, behavior, and cognitive function. These effects can be both acute and long-term, and may lead to a range of health problems if left untreated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has several advantages as a research tool, including its potent and specific effects on the brain and its ability to induce addiction-like behaviors in animal models. However, its potential for abuse and addiction, as well as its limited availability, can make it difficult to use in certain research contexts.
Direcciones Futuras
There are many potential future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone, including further investigation into its mechanisms of action, its potential as a treatment for addiction and other neurological disorders, and its effects on different populations and demographics. Additionally, researchers may seek to develop new analogs and derivatives of (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone that could have improved therapeutic potential and reduced risk of adverse effects.
Métodos De Síntesis
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone is typically synthesized through a multi-step process that involves the reaction of various chemicals and reagents. The exact synthesis method can vary depending on the specific laboratory and conditions used, but it generally involves the use of organic solvents and specialized equipment. Due to the complexity of the synthesis process, (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone is not widely available for commercial use and is primarily used for research purposes.
Aplicaciones Científicas De Investigación
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone has been the subject of numerous scientific studies over the years, with researchers investigating its effects on the brain and body. Some of the most notable research applications of (2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone include its use in animal models to study the mechanisms of addiction and its potential as a treatment for certain neurological disorders.
Propiedades
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16-15-18-7-3-4-8-20(18)23(16)21(24)17-9-11-19(12-10-17)22-13-5-2-6-14-22/h3-4,7-12,16H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTMGXZTWDKQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydroindol-1-yl)-(4-piperidin-1-ylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)
![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)


![2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7464450.png)
![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)

